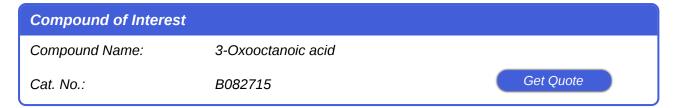


Application Notes and Protocols for the Analytical Standards of 3-Ketooctanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketooctanoic acid, also known as **3-oxooctanoic acid**, is a beta-keto acid that plays a role in fatty acid metabolism.[1] Accurate and precise quantification of this molecule is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the analysis of 3-ketooctanoic acid using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as guidance on Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Analytical Standards

Commercially available analytical standards for 3-ketooctanoic acid can be sourced from various chemical suppliers. It is imperative to obtain a certificate of analysis to confirm the purity and identity of the standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 3-ketooctanoic acid. Please note that these values may vary depending on the specific instrumentation and experimental conditions and should be optimized in your laboratory.



Table 1: GC-MS Analysis of 3-Ketooctanoic Acid (as TMS derivative)

Parameter	Value
Derivatizing Agent	BSTFA with 1% TMCS
Retention Time (min)	10.5 (example)
m/z of Molecular Ion [M]+	302 (di-TMS derivative)
Key Fragment Ions (m/z)	287, 217, 147, 73
Limit of Detection (LOD)	0.1 μΜ
Limit of Quantification (LOQ)	0.5 μΜ
Linearity (R²)	>0.995

Table 2: LC-MS/MS Analysis of 3-Ketooctanoic Acid

Parameter	Value
Ionization Mode	Negative Electrospray (ESI-)
Precursor Ion [M-H] ⁻ (m/z)	157.1
Product Ion 1 (m/z)	113.1 (quantifier)
Collision Energy (eV)	15
Product Ion 2 (m/z)	57.0 (qualifier)
Collision Energy (eV)	25
Retention Time (min)	4.2 (example)
Limit of Detection (LOD)	0.05 μΜ
Limit of Quantification (LOQ)	0.2 μΜ
Linearity (R²)	>0.998

Experimental Protocols



Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines a general procedure for the extraction of 3-ketooctanoic acid from plasma.

Materials:

- Plasma sample
- Internal Standard (e.g., ¹³C₃-3-ketooctanoic acid)
- Acetonitrile (ACN), ice-cold
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Thaw plasma samples on ice.
- To 100 μL of plasma, add 10 μL of the internal standard solution.
- Add 400 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).



GC-MS Analysis Protocol

Due to its low volatility, 3-ketooctanoic acid requires derivatization prior to GC-MS analysis. Silylation is a common and effective method.[2]

Materials:

- · Dried sample extract
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Heptane
- · Heating block or oven
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Derivatization Procedure:

- To the dried sample extract, add 50 μL of pyridine.
- Add 50 μL of BSTFA with 1% TMCS.[2]
- Cap the vial tightly and vortex for 30 seconds.
- Heat the mixture at 70°C for 60 minutes.
- After cooling to room temperature, add 100 μL of heptane.
- The sample is ready for injection into the GC-MS.

GC-MS Conditions (Example):

- Injector Temperature: 250°C
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.



• Carrier Gas: Helium at a constant flow of 1 mL/min.

• Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

• Scan Range: m/z 50-500.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-ketooctanoic acid without derivatization.

Materials:

- Dried sample extract
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- LC-MS/MS system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)

Reconstitution and LC-MS/MS Conditions:

- Reconstitute the dried sample extract in 100 μ L of 50:50 (v/v) Mobile Phase A:Mobile Phase B.
- Vortex and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial.
- LC Gradient (Example):
 - o 0-1 min: 5% B
 - o 1-8 min: Gradient to 95% B



8-10 min: Hold at 95% B

10.1-12 min: Return to 5% B and equilibrate

Flow Rate: 0.3 mL/min

• Column Temperature: 40°C

Injection Volume: 5 μL

MS/MS Parameters:

Ionization: ESI-

Capillary Voltage: 3.0 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

 MRM Transitions: See Table 2. The precursor and product ions should be optimized by infusing a standard solution of 3-ketooctanoic acid.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the analytical standard.

Sample Preparation:

 Dissolve an accurately weighed amount of the 3-ketooctanoic acid standard in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Expected ¹³C NMR Chemical Shifts: Based on the structure of 3-ketooctanoic acid and typical chemical shift ranges for similar functional groups, the following approximate chemical shifts are expected:[3]

C1 (Carboxyl): ~175-185 ppm



• C2 (Methylene): ~45-55 ppm

• C3 (Keto): ~200-210 ppm

• C4-C7 (Alkyl Chain): ~20-40 ppm

C8 (Terminal Methyl): ~14 ppm

Visualizations

Caption: Workflow for GC-MS analysis of 3-ketooctanoic acid.

Caption: Workflow for LC-MS/MS analysis of 3-ketooctanoic acid.

Caption: Simplified beta-oxidation pathway showing the formation of 3-ketoacyl-CoA.

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